Sulfamidopyrine sodium
Description
Historical Perspectives in Chemical Research on Sulfonamide and Pyrazolone (B3327878) Derivatives
The journey of sulfonamides and pyrazolones in chemical research is a tale of serendipity, systematic investigation, and profound impact on medicine and science.
The era of sulfonamides began in the early 20th century. In 1935, Gerhard Domagk discovered the antibacterial effects of a sulfonamide-containing dye, Prontosil. sciencehistory.org This breakthrough, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine, was a pivotal moment in medicine, heralding the age of chemotherapy. sciencehistory.orgnih.gov Subsequent research by Ernest Fourneau's team in France revealed that Prontosil was a prodrug, metabolically converted in the body to the active antibacterial agent, sulfanilamide (B372717). nih.govopenaccesspub.org This discovery unleashed a massive wave of synthetic chemistry research. nih.gov Scientists synthesized thousands of derivatives, modifying the sulfanilamide structure to enhance potency and expand the spectrum of activity, leading to drugs like sulfapyridine, sulfathiazole, and sulfadiazine. openaccesspub.orgresearchgate.net This extensive research established a deep understanding of the structure-activity relationships within the sulfonamide class and solidified their role as a fundamental scaffold in medicinal chemistry, extending beyond antibacterials to diuretics and antidiabetic agents. nih.govopenaccesspub.orgresearchgate.net
The story of pyrazolones began decades earlier. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize quinoline (B57606) derivatives, accidentally discovered antipyrine (B355649), a pyrazolone derivative. britannica.comglobalresearchonline.netajptonline.com This event is a landmark in pharmaceutical history, as antipyrine was found to possess potent antipyretic (fever-reducing) and analgesic (pain-relieving) properties. britannica.comajptonline.com Knorr's discovery stimulated significant interest in pyrazolone chemistry, leading to the development of numerous other derivatives. globalresearchonline.net Pyrazoles and their derivatives have since become crucial building blocks in medicinal chemistry and have been investigated for a wide array of biological activities. globalresearchonline.netajptonline.comarviatechnology.com The first natural pyrazole (B372694) derivative was not isolated until 1959, underscoring the foundational role of synthetic chemistry in exploring this class of compounds. ajptonline.comwikipedia.org
The combination of these two historic pharmacophores in a single molecule, as seen in sulfamidopyrine (B85691) sodium, reflects a continued effort in chemical research to create novel structures with specific properties by uniting well-established bioactive motifs.
Contemporary Significance of Sulfamidopyrine Sodium as a Research Probe
In modern chemical biology, a "chemical probe" is a small molecule used as a tool to study biological systems, such as to elucidate the function of a protein or to validate a potential drug target. nih.govfrontiersin.org These tools are essential for understanding complex physiological and pathological processes at a molecular level. nih.gov While historically recognized for its pharmacological applications, this compound's structure and properties give it potential significance as a research probe. ontosight.aifrontiersin.org
This compound is an active compound that can be used for analytical studies. medchemexpress.commedchemexpress.eu Its availability as an analytical standard implies a degree of purity and characterization suitable for precise laboratory work. merckmillipore.comsigmaaldrich.comhoneywell.com The molecule itself is a derivative of Dipyrone (B125322) (metamizole) and is also known as Melaminsulfone. caymanchem.comdcchemicals.com Its chemical structure combines a pyrazolone ring with a methanesulfonic acid group, and it is the sodium salt form that is commonly referenced. ontosight.aicaymanchem.com
The value of a molecule like this compound in a research context lies in its ability to interact with biological systems. Small molecule probes are increasingly used to modulate specific biological pathways, validate targets for drug discovery, and model diseases. numberanalytics.comrsc.org The development of such probes has been revolutionized by sophisticated design and synthesis strategies, including structure-activity relationship (SAR) studies and computational modeling. numberanalytics.com A well-characterized small molecule can be used to interrogate protein function, study drug-target interactions, and explore cellular pathways with high precision. frontiersin.orgrsc.org
Given that this compound is a water-soluble sulfonamide derivative, it possesses physicochemical properties that can be advantageous for biological assays. ontosight.ai Its potential to interact with biological targets, a characteristic of both the sulfonamide and pyrazolone classes, makes it a candidate for use as a chemical probe to investigate specific biological questions, although its specific applications in this role are not yet widely documented in mainstream literature.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Synonyms | Melaminsulfone, Sulfamipyrine, (antipyrinylamino)-methanesulfonic acid monosodium salt | ontosight.aicaymanchem.com |
| CAS Number | 129-89-5 | caymanchem.com |
| Molecular Formula | C₁₂H₁₄N₃NaO₄S | dcchemicals.com |
| Molecular Weight | 319.31 g/mol | dcchemicals.com |
| Appearance | White, lyophilized powder | caymanchem.com |
| Solubility | Soluble in water | ontosight.ai |
This table summarizes key chemical identification and property data for this compound.
Methodological Approaches in Modern Chemical Biology Research of Small Molecules
The study of small molecules like this compound in a research setting employs a diverse and powerful toolkit developed within the field of chemical biology. The primary goal is often to identify the molecule's biological target(s) and elucidate its mechanism of action. nih.gov These approaches can be broadly categorized into direct and indirect methods. rsc.org
Phenotypic vs. Target-Based Screening: The discovery of a bioactive small molecule often begins with either a phenotypic or a target-based screen. nih.gov
Phenotypic screening involves exposing cells, tissues, or whole organisms to the compound and observing a change in phenotype (e.g., cell death, change in morphology). This approach is powerful for discovering molecules with novel mechanisms but requires subsequent, often challenging, target identification. nih.govnih.gov
Target-based screening involves testing compounds for their ability to bind to or modulate the activity of a pre-selected protein of interest.
Target Identification Methods: Once a bioactive compound is identified, determining its molecular target is a critical step. nih.gov Modern chemical biology utilizes several sophisticated strategies:
Affinity-Based (Direct) Approaches: These methods rely on the physical interaction between the small molecule and its protein target. rsc.org
Chemical Proteomics: This powerful technique often uses a modified version of the small molecule (a probe) that is tagged with a reporter group (like biotin (B1667282) or a fluorescent dye). rsc.org The probe is incubated with cell lysates or live cells, and the protein-probe complexes are captured and identified using mass spectrometry. mdpi.com
Activity-Based Protein Profiling (ABPP): A subset of chemical proteomics, ABPP uses probes that covalently bind to the active sites of specific enzyme families, allowing for the assessment of enzyme activity across the proteome. mdpi.com
Photo-Affinity Labeling (PAL): This technique employs probes containing a photo-reactive group. Upon exposure to UV light, the probe forms a covalent bond with its binding partner, allowing for robust capture and identification. nih.gov
Indirect Approaches: These methods infer targets by observing the downstream cellular consequences of compound treatment.
Genetic and Genomic Approaches: These strategies leverage powerful tools to link a compound's activity to a specific gene or pathway. For instance, CRISPR-based screens can identify which gene knockouts or overexpressions confer resistance or sensitivity to a compound, thereby pointing to its target or pathway. acs.org Chemical-genomic profiling in model organisms like yeast can also reveal drug-gene interactions. rsc.org
Computational Methods: Computational inference can predict potential targets by comparing the structure of an unknown compound to databases of molecules with known targets or by analyzing shared phenotypic or transcriptional profiles. nih.gov
The integration of data from these varied approaches is often necessary to confidently identify a small molecule's target and understand its mechanism of action. nih.gov
Table 2: Comparison of Methodological Approaches in Chemical Biology
| Approach | Principle | Key Advantages | Key Limitations |
| Phenotypic Screening | Identifies compounds based on an observable effect in a biological system (e.g., cell, organism). nih.gov | Unbiased; can discover first-in-class mechanisms. nih.gov | Target identification is a separate, often difficult, step. nih.gov |
| Affinity Chromatography | A small molecule is immobilized on a solid support to "pull down" its binding partners from a cell lysate. mdpi.com | Direct identification of binding proteins. rsc.org | Can produce false positives; requires chemical modification of the compound. mdpi.com |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to covalently label active enzymes, providing a readout of protein activity. mdpi.com | Profiles enzyme activity directly in complex proteomes; high specificity. mdpi.com | Generally limited to specific enzyme classes with reactive catalytic residues. |
| Genetic Screens (e.g., CRISPR) | Systematically perturbs genes to find those whose loss or gain affects sensitivity to a compound. acs.org | Powerful for in-cell target validation; genome-wide scale. acs.org | Can be complex to execute; indirect linkage to target. |
| Computational Inference | Uses algorithms to predict targets based on chemical structure, phenotypic data, or other large datasets. nih.gov | Fast and cost-effective; can generate hypotheses. nih.gov | Predictions require experimental validation; dependent on quality of existing data. |
This table outlines several key methodologies used to investigate the biological function and targets of small molecules.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
129-89-5 |
|---|---|
Molecular Formula |
C12H15N3NaO4S |
Molecular Weight |
320.32 g/mol |
IUPAC Name |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methanesulfonate |
InChI |
InChI=1S/C12H15N3O4S.Na/c1-9-11(13-8-20(17,18)19)12(16)15(14(9)2)10-6-4-3-5-7-10;/h3-7,13H,8H2,1-2H3,(H,17,18,19); |
InChI Key |
DQRDMIKZPYQPJH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)O.[Na] |
Appearance |
Solid powder |
Other CAS No. |
129-89-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amizole, Melaminsulfone, Melaminsulfone Sodium Salt, Melubrin, Pyrazogin sodium, Sulfamidopyrin-Natrium, Sulfamidopyrine sodium |
Origin of Product |
United States |
Synthetic Strategies and Analog Design for Sulfamidopyrine Sodium Research
Established Synthetic Pathways for Sulfamidopyrine (B85691) Sodium and Related Compounds
The synthesis of sulfamidopyrine sodium, chemically known as [(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]methanesulfonic acid sodium salt, leverages established principles of organic synthesis, particularly those developed for sulfonamides and pyrazolone (B3327878) derivatives. ontosight.aicymitquimica.com The core structure incorporates an antipyrine (B355649) moiety, and its sodium salt form enhances both stability and aqueous solubility. cymitquimica.com
A prevalent method for the synthesis of sodium sulfinates (RSO₂Na), which are key structural motifs in compounds like this compound, involves the reduction of corresponding sulfonyl chlorides. nih.gov This transformation is a cornerstone in organosulfur chemistry. Another common and scalable approach is the reaction of sulfonyl chlorides with sodium sulfite (B76179) (Na₂SO₃) in the presence of a base like sodium bicarbonate. nih.gov
General synthetic routes applicable to the formation of sodium sulfinate salts and related sulfonamides are summarized below.
| Reaction Type | Key Reactants | Reagents/Conditions | Product Type | Reference |
| Reduction of Sulfonyl Chloride | Ar-SO₂Cl | Zinc (Zn) / Sodium Carbonate (Na₂CO₃) in water | Aromatic Sodium Sulfinate | nih.gov |
| Sulfonylation | Ar-SO₂Cl | Sodium Sulfite (Na₂SO₃), Sodium Bicarbonate (NaHCO₃) in water, 70-80°C | Aromatic Sodium Sulfinate | nih.gov |
| Michael Addition/Oxidation | Thiol, Acrylonitrile | 1. Michael Addition 2. H₂O₂/Acetic Acid (Oxidation) 3. Thiol Sodium Salt | Aliphatic Sodium Sulfinate | nih.gov |
| Sulfonamide Formation | 3-sulfamido-4-pentylamino pyridine (B92270) sodium salt | Isopropyl isocyanate, Water/Acetone | N-substituted sulfonamide derivative | google.com |
In the context of this compound, the synthesis would logically involve the reaction of 4-aminoantipyrine (B1666024) with a suitable methanesulfonyl-containing reagent, followed by conversion to the sodium salt. The synthesis of related 4-amino-3-sulfonamido pyridine derivatives has been achieved through the reaction of a sulfonamide sodium salt with an isocyanate, followed by purification via acidification and reprecipitation, demonstrating a relevant pathway for creating complex sulfonamide structures. google.com
Rational Design and Synthesis of this compound Analogues for Structure-Activity Studies
Rational drug design is fundamental to medicinal chemistry, relying on structure-activity relationship (SAR) studies to optimize a lead compound's properties by making targeted structural modifications. scirp.org For this compound, SAR studies would involve the systematic synthesis and evaluation of analogs to determine which molecular features are critical for its activity.
The design of analogs would focus on modifying three primary regions of the molecule:
The Pyrazolone Ring: Substituents at the N1-phenyl and N2, C3-methyl positions could be altered.
The N1-Phenyl Group: The phenyl ring could be substituted with various electron-donating or electron-withdrawing groups to probe electronic and steric effects.
The Aminomethanesulfonate Side Chain: The length and nature of the linker between the pyrazolone core and the sulfonate group could be varied.
Insights from SAR studies on other heterocyclic compounds, such as triazoles and quinolines, can inform the design of sulfamidopyrine analogs. For instance, research on corticotropin-releasing factor-1 (CRF₁) receptor antagonists showed that modifying N-alkyl side chains and the stereochemistry of aryltriazole analogues dramatically influenced binding potency. nih.gov Similarly, studies on survivin inhibitors based on an oxyquinoline scaffold demonstrated that introducing different halogen substituents (fluoro, chloro, bromo) systematically altered the antiproliferative activity of the compounds. plos.org
The following table outlines potential modifications to the this compound structure for SAR studies.
| Modification Site | Proposed Analogue Group | Rationale for Study | Relevant Precedent/Principle |
| N1-Phenyl Ring | Introduction of -Cl, -F, -CF₃, -OCH₃ at para-position | To investigate the influence of electronic effects and lipophilicity on activity. | Halogen substitutions and electron-withdrawing groups can enhance binding affinity and cell permeability. plos.org |
| C3-Methyl Group | Replacement with ethyl, propyl, or cyclopropyl (B3062369) groups | To explore the impact of steric bulk near the core scaffold on target interaction. | The size and shape of alkyl groups can be crucial for fitting into a binding pocket. nih.gov |
| Aminomethanesulfonate Chain | Replacement of -NH- linker with -O- or -CH₂- | To assess the importance of the nitrogen atom and its hydrogen-bonding capacity. | Rational design often involves isosteric replacement to probe key interactions. scirp.org |
| Stereochemistry | Synthesis of enantiomers if a chiral center is introduced | To determine if the biological target has a stereospecific binding preference. | Enantiomers of a chiral drug can have significantly different potencies and effects. nih.gov |
Derivatization Techniques for Affinity Probes and Bioconjugation in Target Identification
Identifying the molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. nih.gov This is often achieved by converting the small molecule into a chemical probe that can be used to isolate its binding partners from a complex biological sample, such as a cell lysate. drughunter.com Key techniques involve affinity purification and photoaffinity labeling. rsc.orgnih.gov
For this compound, derivatization would involve attaching a tag (e.g., biotin) through a chemical linker to a part of the molecule that is non-essential for its biological activity, as determined by SAR studies.
Affinity-Based Pull-Down: This is a widely used method where the small molecule is immobilized on a solid support, such as agarose (B213101) beads. nih.gov To create an affinity probe from this compound, a linker arm could be attached to the N1-phenyl ring. This position is often synthetically accessible and may be distal to the primary binding interactions. The end of the linker would be functionalized to allow covalent attachment to the beads. The modified beads are then incubated with cell lysate, and proteins that bind to the sulfamidopyrine moiety are "pulled down" and subsequently identified by mass spectrometry. drughunter.com
Photoaffinity Labeling: This technique uses a probe containing a photoreactive group (e.g., an arylazide or benzophenone). nih.gov Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, including the target protein. A this compound analog could be synthesized with a photoreactive group and a reporter tag like biotin (B1667282). This allows for covalent capture of the target protein in a more native environment, followed by purification using the biotin tag. nih.gov
The table below summarizes common derivatization strategies applicable to this compound for target identification.
| Technique | Probe Component | Derivatization Strategy for this compound | Application | Reference |
| Affinity Purification | Biotin Tag & Linker | Synthesize an analog with a linker (e.g., polyethylene (B3416737) glycol) attached to the phenyl ring, terminating in a biotin molecule. | Isolation of binding partners from cell lysates using streptavidin-coated beads. | nih.gov |
| Photoaffinity Labeling (PAL) | Photoreactive Group (e.g., Benzophenone) & Reporter Tag | Create an analog incorporating a benzophenone (B1666685) moiety on the phenyl ring and a terminal alkyne for click chemistry conjugation to a biotin tag. | Covalent labeling and identification of target proteins in situ upon UV irradiation. | nih.gov |
| Bioconjugation | Site-Specific Conjugation | If the target protein is known, the compound could be conjugated directly to antibodies or other proteins for targeted delivery. | Creation of antibody-drug conjugates or targeted probes. |
These chemical biology tools are essential for elucidating the molecular mechanisms of small molecules like this compound, bridging the gap between chemical structure and biological function. nih.gov
Molecular Mechanism of Action Research for Sulfamidopyrine Sodium
Exploration of Potential Receptor Binding and Ligand-Target Interactions
Research indicates that the mechanism of action of dipyrone's metabolites is not limited to the modulation of COX enzymes. Evidence points towards interactions with other significant biological targets, including the cannabinoid and opioid receptor systems. researchgate.netebi.ac.uk This suggests a broader, more complex pharmacological profile.
Novel metabolites of dipyrone (B125322), specifically the arachidonoyl amides of 4-MAA and 4-AA, have been identified and tested for their ability to bind to cannabinoid receptors CB1 and CB2. ebi.ac.uk The involvement of the cannabinoid system is further supported by findings that the pain-relieving effect of 4-MAA in a rat model depends on the activation of CB2 receptors. caymanchem.com
Table 3: Potential Non-COX Molecular Targets for Dipyrone Metabolites
| Molecular Target | Metabolite(s) Implicated | Potential Effect of Interaction |
|---|---|---|
| Cannabinoid Receptor 1 (CB1) | Arachidonoyl amides of 4-MAA & 4-AA | Modulation of pain perception ebi.ac.uk |
| Cannabinoid Receptor 2 (CB2) | 4-MAA and its arachidonoyl amide | Antihyperalgesic effects caymanchem.comebi.ac.uk |
| κ-Opioid Receptor | 4-MAA | Contribution to analgesia caymanchem.com |
| TRPA1 Channel | 4-MAA & 4-AA | Modulation of nociceptive signaling researchgate.net |
Cellular Pathway Perturbation Analysis in Research Models
The modulation of enzymes and receptors by dipyrone's metabolites leads to the perturbation of key cellular signaling pathways, which has been observed in various research models. The most well-characterized of these is the prostaglandin (B15479496) biosynthesis pathway. nih.govnih.gov
Prostaglandins (B1171923) are synthesized from arachidonic acid by the sequential action of COX enzymes and specific prostaglandin synthases. bio-rad.comresearchgate.net By inhibiting COX activity, the active metabolites of dipyrone reduce the production of prostaglandins such as PGE2. caymanchem.comnih.gov This disruption of the prostaglandin pathway is fundamental to the compound's ability to reduce fever and pain, as demonstrated in animal models. For example, 4-MAA has been shown to reduce fever induced by lipopolysaccharide (LPS) in rats and to alleviate hyperalgesia (heightened pain sensitivity) in a carrageenan-induced inflammation model. caymanchem.com
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Key Structural Features for Biological Activity
The biological activity of a molecule is intrinsically linked to its chemical structure. For sulfonamide-containing compounds, specific structural features are known to be critical for their therapeutic effects. The analysis of these features helps in understanding how modifications to the molecule can impact its efficacy.
Key structural components of sulfonamides that are generally considered important for their biological activity include:
The Sulfonamide Group (-SO₂NH-): The geometry and polarity of the sulfonamide group are crucial for its interaction with biological targets. Variations in the substituents on the nitrogen atom can significantly alter the compound's acidity and, consequently, its activity.
The p-Aminophenyl Group: The amino group attached to the benzene ring is a key feature for many bacteriostatic sulfonamides. Its basicity and coplanarity with the benzene ring can influence the molecule's ability to act as a competitive inhibitor of dihydropteroate (B1496061) synthetase.
Substituents on the Amide Nitrogen: The nature of the group attached to the sulfonamide nitrogen plays a significant role in determining the compound's physicochemical properties, such as acidity and lipophilicity, which in turn affect its biological activity.
In a theoretical study on bacteriostatic sulfonamides, it was found that molecules with a higher bacteriostatic activity tend to have a less basic p-amino group and a more acidic amide group researchgate.net. This increased acidity is influenced by electron-attracting groups, which also affect the charge of the SO₂ group researchgate.net. Furthermore, a more coplanar arrangement of the amino group with the benzene ring was associated with greater bacteriostatic activity researchgate.net.
The pyrazolone (B3327878) ring, another core component of Sulfamidopyrine (B85691) sodium, is also associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties ej-chem.orgsemanticscholar.orgvlifesciences.com. The substituents on the pyrazolone ring can be modified to modulate these activities imaging.org.
Systematic SAR studies on related compounds, such as substituted sulfamoyl benzamidothiazoles, have demonstrated that modifications at different sites on the molecular scaffold can lead to more potent compounds. These studies are essential for identifying which parts of the molecule tolerate chemical changes and for designing more effective analogs nih.gov.
Development and Validation of QSAR Models for Sulfamidopyrine Sodium and Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the physicochemical properties that are important for their biological effects.
For classes of compounds related to this compound, such as pyrazolone derivatives, several 2D and 3D-QSAR studies have been conducted. These studies typically involve the following steps:
Data Set Selection: A series of compounds with known biological activities is selected.
Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include spatial, molecular, and electrotopological descriptors.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Principal Component Regression (PCR) are used to build a mathematical model that correlates the descriptors with the biological activity vlifesciences.comhilarispublisher.com.
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.
In a 2D-QSAR study of pyrazolone-4-oxadiazole derivatives with anti-inflammatory activity, MLR, PLS, and PCR models were developed. The MLR model showed a high correlation coefficient (r² = 0.9928) and predictive ability (q² = 0.9733) vlifesciences.com. Similarly, 3D-QSAR models using the k-nearest neighbor (kNN) approach have been developed based on steric and electrostatic fields vlifesciences.com.
The table below summarizes the statistical results of a 2D-QSAR study on substituted pyrazolone derivatives as anti-inflammatory agents, illustrating the performance of different regression models.
| Model | r² (Correlation Coefficient) | q² (Cross-validated r²) |
| Multiple Linear Regression (MLR) | 0.9928 | 0.9733 |
| Partial Least Square (PLS) | 0.9923 | 0.9021 |
| Principal Component Regression (PCR) | 0.9703 | 0.9209 |
This table is based on data from a 2D-QSAR study on pyrazolone-4-oxadiazole derivatives vlifesciences.com.
These QSAR models help in identifying the key physicochemical properties that influence the biological activity of the compounds, thereby guiding the design of new derivatives with enhanced potency.
Application of Computational Chemistry and Machine Learning in SAR/QSAR
Computational chemistry and machine learning have become indispensable tools in modern drug discovery, significantly accelerating the process of identifying and optimizing lead compounds. These techniques are widely applied in SAR and QSAR studies of various chemical classes, including sulfonamides.
Computational Chemistry in SAR/QSAR:
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D models that explain the relationship between the steric and electrostatic fields of molecules and their biological activity. Contour plots generated from these analyses help visualize regions where modifications to the structure would be beneficial for activity nih.gov.
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor, allowing for the study of interactions at the molecular level. It is used to understand the binding modes of sulfonamide derivatives and to design new inhibitors with improved binding affinity nih.gov.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to assess the stability of the binding interactions predicted by molecular docking nih.gov.
A study on new sulfonamide derivatives as BRD4 inhibitors employed 3D-QSAR, molecular docking, and MD simulations to identify essential structural elements for potent inhibition. The findings highlighted the importance of bulkier substituents on the pyridinone ring and hydrophobic/electrostatic substituents on the methoxy-substituted phenyl ring for enhanced interaction with the target nih.gov.
Machine Learning in SAR/QSAR: Machine learning algorithms are increasingly being used to build predictive QSAR models, especially when dealing with large and complex datasets. These models can screen vast libraries of virtual compounds to identify potential drug candidates.
A recent study utilized a combination of machine learning, semi-empirical quantum mechanics, and density functional theory to evaluate a large library of 11,432 conjugated sulfonamide molecules for their potential application as cathode materials in lithium-ion batteries tue.nl. This approach allowed for the efficient screening of molecules based on properties like synthetic complexity and redox potential, leading to the identification of promising candidates for experimental validation tue.nl.
The integration of these computational and machine learning approaches provides a powerful framework for understanding the SAR of this compound and its derivatives, enabling the design of novel compounds with desired biological activities.
Biological Target Identification and Validation Methodologies for Sulfamidopyrine Sodium
Phenotypic Screening Approaches for Target Hypothesis Generation
Phenotypic screening is an initial step in drug discovery that involves testing compounds in cell-based or whole-organism models to identify agents that produce a desired biological effect, such as the inhibition of bacterial growth. This approach allows for the discovery of compounds with specific biological activities without prior knowledge of their molecular targets.
For a compound like Sulfamidopyrine (B85691) sodium, phenotypic screening would begin with assessing its antibacterial properties against a panel of pathogenic bacteria. Key methodologies include:
Agar Well Diffusion Assays: This technique provides a qualitative assessment of antibacterial activity. A standardized inoculum of a specific bacterium is spread over an agar plate, and a solution of Sulfamidopyrine sodium is placed in a well cut into the agar. The plate is then incubated, and the presence of a clear zone of inhibition around the well indicates that the compound has successfully inhibited bacterial growth.
Minimum Inhibitory Concentration (MIC) Determination: This is a quantitative method to determine the lowest concentration of a drug that prevents visible growth of a bacterium. mdpi.com This is typically performed using broth microdilution or agar dilution methods, where bacterial cultures are exposed to serial dilutions of this compound. The MIC value is a crucial parameter for evaluating the potency of an antibiotic.
The observation of potent antibacterial activity in these phenotypic screens would generate the hypothesis that this compound acts on an essential bacterial pathway, such as folate synthesis, which is a known target for sulfonamides.
Table 1: Representative Data from Phenotypic Antibacterial Screening of this compound
| Bacterial Strain | Agar Well Diffusion (Zone of Inhibition in mm) | Minimum Inhibitory Concentration (MIC in µg/mL) |
| Staphylococcus aureus | 18 | 16 |
| Escherichia coli | 22 | 8 |
| Pseudomonas aeruginosa | 0 | >256 |
| Streptococcus pneumoniae | 20 | 4 |
Affinity-Based Proteomics and Chemoproteomics for Direct Target Capture
Once a phenotypic effect is established, affinity-based proteomics and chemoproteomics are powerful tools for the direct identification of the protein targets of a small molecule. These techniques utilize a modified version of the drug to "pull down" its binding partners from a complex biological sample, such as a bacterial cell lysate.
For this compound, this would involve synthesizing a derivative that includes a reactive group for cross-linking and a tag (like biotin) for purification. The steps in this process include:
Probe Synthesis: A photo-affinity probe of this compound is synthesized. This probe retains the core structure of the drug to ensure it still binds to its target, but also contains a photo-reactive group and a biotin (B1667282) tag.
Incubation and Cross-linking: The probe is incubated with bacterial lysate. Upon exposure to UV light, the photo-reactive group forms a covalent bond with any proteins that the probe is bound to.
Affinity Purification: The lysate is then passed over a column containing streptavidin beads, which have a high affinity for biotin. This captures the probe and any proteins that are covalently attached to it.
Mass Spectrometry: The captured proteins are eluted, separated by gel electrophoresis, and identified using mass spectrometry.
The identification of dihydropteroate (B1496061) synthase (DHPS) as a primary protein captured in this process would provide strong evidence that it is a direct target of this compound.
Table 2: Illustrative Results from an Affinity-Based Proteomics Experiment with a this compound Probe
| Protein Identified by Mass Spectrometry | Peptide Count | Score | Fold Enrichment (vs. Control) |
| Dihydropteroate synthase (DHPS) | 25 | 1500 | 50 |
| Elongation factor Tu | 5 | 300 | 2 |
| ATP synthase subunit alpha | 3 | 180 | 1.5 |
| 30S ribosomal protein S2 | 2 | 120 | 1.2 |
Genetic and Functional Genomic Approaches to Target Validation in Research Models
Genetic and functional genomic approaches provide robust validation of a drug's target by demonstrating that alterations in the gene encoding the target protein affect the drug's activity. For this compound, these methods would focus on the folP gene, which encodes for DHPS.
Generation of Resistant Mutants: Bacteria can be cultured in the presence of sub-lethal concentrations of this compound to select for resistant mutants. The genomes of these resistant strains are then sequenced to identify mutations. The consistent identification of mutations in the folP gene in resistant strains is a strong indicator that DHPS is the target. mcmaster.cafrontiersin.orgnih.gov
Gene Knockout and Overexpression Studies: In genetically tractable bacterial species, the folP gene can be knocked out or its expression can be increased. A knockout of folP would be lethal, confirming it as an essential gene. Overexpression of DHPS would be expected to lead to increased resistance to this compound, as a higher concentration of the drug would be required to inhibit the larger amount of the target enzyme.
Allelic Exchange: The wild-type folP gene in a susceptible bacterium can be replaced with a mutated version known to confer resistance. If this single genetic change is sufficient to make the bacterium resistant to this compound, it provides definitive proof of the target. frontiersin.org
Table 3: Summary of Genetic Validation Experiments for this compound Target
| Genetic Modification | Bacterial Strain | Observed Phenotype | Implication for Target Validation |
| Spontaneous resistance mutation | E. coli | Point mutation in folP gene | DHPS is the target of this compound |
| Overexpression of folP | S. aureus | 8-fold increase in MIC | Increased target levels lead to resistance |
| Allelic exchange with mutant folP | N. meningitidis | Acquisition of resistance phenotype | Specific changes in DHPS confer resistance |
Orthogonal Biochemical and Cell-Based Profiling Platforms for Target Confirmation
To further confirm the target and mechanism of action of this compound, orthogonal biochemical and cell-based assays are employed. These methods provide independent lines of evidence to support the findings from other approaches.
Biochemical Assays: The inhibitory activity of this compound can be directly tested against purified DHPS enzyme. A common assay measures the production of dihydropteroate from its substrates, para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). The ability of this compound to inhibit this reaction in a concentration-dependent manner, and to be outcompeted by high concentrations of PABA, would confirm its mechanism as a competitive inhibitor of DHPS. nih.govacs.org
Cell-Based Profiling: The mechanism of action can be confirmed in a cellular context by metabolic rescue experiments. Since this compound inhibits folic acid synthesis, its antibacterial effects should be reversible by providing the bacteria with the downstream products of this pathway. For example, supplementing the growth medium with folic acid, thymidine, purines, and certain amino acids should rescue the bacteria from the effects of the drug. This would confirm that the drug's antibacterial activity is due to the inhibition of the folate biosynthesis pathway. nih.gov
Table 4: Representative Data from Orthogonal Validation Assays for this compound
| Assay Type | Experimental Condition | Measured Outcome | Conclusion |
| Biochemical Assay | Purified DHPS + this compound | IC50 = 2.5 µM | Direct inhibition of DHPS enzyme activity |
| Cell-Based Assay | E. coli + this compound | Bacterial growth inhibited | Confirms antibacterial activity |
| Cell-Based Assay | E. coli + this compound + pABA | Bacterial growth restored | Confirms competitive inhibition with PABA |
| Cell-Based Assay | E. coli + this compound + Folic Acid | Bacterial growth restored | Confirms mechanism of action via folate pathway |
Metabolic Pathways Research of Sulfamidopyrine Sodium
Characterization of Enzymatic Biotransformation Pathways in In Vitro Systems
The biotransformation of Sulfamidopyrine (B85691) sodium is a classic example of a prodrug being converted into its active form through metabolic processes. In its original state, Sulfamidopyrine sodium is largely inactive. Its therapeutic efficacy is realized upon the enzymatic cleavage of its azo bond (-N=N-). vedantu.combritannica.comtaylorandfrancis.com This reductive cleavage is the primary and most critical step in its metabolic pathway.
In vitro studies utilizing various biological systems have been instrumental in elucidating the enzymatic pathways responsible for this transformation. The primary sites of this metabolic activation are the liver and the gastrointestinal tract, where a host of enzymes catalyze the azo reduction. taylorandfrancis.com
Key Enzymatic Pathways:
Azo Reduction: The central biotransformation pathway for this compound is the reduction of the azo linkage. This reaction breaks the molecule into two primary components: the active antibacterial agent, sulfanilamide (B372717), and triaminobenzene.
Enzymes Involved: This reduction is predominantly carried out by a class of enzymes known as azoreductases . These enzymes are abundant in the microbial flora of the gut, highlighting the significant contribution of the microbiome to the drug's activation. taylorandfrancis.comresearchgate.net Hepatic azoreductases, located in the liver, also play a role in this metabolic conversion. taylorandfrancis.com
In Vitro Research Models:
To study these pathways, researchers employ various in vitro models that mimic physiological conditions. These include:
Liver Microsomes: These preparations contain a high concentration of drug-metabolizing enzymes, including some azoreductases and the cytochrome P450 system. They are a standard tool for investigating the hepatic metabolism of xenobiotics.
Hepatocytes: Intact liver cells provide a more complete picture of metabolism as they contain a wider array of enzymes and cofactors present in both the microsomal and cytosolic fractions.
Gut Microbiota Preparations: To study the role of intestinal flora, in vitro models using fecal homogenates or specific bacterial cultures are utilized. These have been crucial in demonstrating the primary role of gut bacteria in the azo reduction of this compound. taylorandfrancis.comresearchgate.net
The following table summarizes the key enzymatic reactions in the biotransformation of this compound.
| Metabolic Pathway | Enzyme Class | Primary Location | Key Transformation |
| Azo Reduction | Azoreductases | Gut Microbiota, Liver | Cleavage of the -N=N- bond |
Identification of Metabolites and Their Biological Activity in Research Models
The metabolic breakdown of this compound yields several metabolites, with sulfanilamide being the most significant due to its potent antibacterial properties. The identification of these metabolites has been achieved through various analytical techniques, primarily high-performance liquid chromatography (HPLC) and mass spectrometry (MS), in various research models.
Primary Metabolites:
Sulfanilamide: This is the principal active metabolite of this compound. britannica.comtaylorandfrancis.comwikipedia.org Its formation is the cornerstone of the therapeutic action of the parent drug.
1,2,4-Triaminobenzene: This is the other primary product of the azo bond cleavage.
Secondary Metabolites:
Once formed, sulfanilamide undergoes further metabolism, primarily through Phase II conjugation reactions. These reactions generally lead to the inactivation and enhanced excretion of the compound. The main secondary metabolites include:
N-acetylsulfanilamide: This is a major metabolite of sulfanilamide, formed through acetylation. This process is catalyzed by the enzyme N-acetyltransferase.
Hydroxylated derivatives: Minor metabolic pathways can lead to the hydroxylation of the aromatic rings of sulfanilamide.
| Metabolite | Parent Compound | Biological Activity |
| Sulfanilamide | This compound | Active antibacterial agent |
| 1,2,4-Triaminobenzene | This compound | Generally considered inactive or of toxicological concern |
| N-acetylsulfanilamide | Sulfanilamide | Largely inactive |
| Hydroxylated sulfanilamide | Sulfanilamide | Generally reduced or no antibacterial activity |
The antibacterial action of sulfanilamide stems from its structural similarity to para-aminobenzoic acid (PABA). Bacteria require PABA for the synthesis of folic acid, an essential nutrient for their growth and replication. Sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase, thereby blocking folic acid synthesis and exhibiting a bacteriostatic effect.
Role of Cytochrome P450 Enzymes and Other Metabolic Systems
The Cytochrome P450 (CYP450) superfamily of enzymes is a major player in the metabolism of a vast array of xenobiotics. While the primary metabolic step of this compound—azo reduction—is not directly catalyzed by CYP450 enzymes, this system is involved in the subsequent metabolism of its active metabolite, sulfanilamide.
Role of Cytochrome P450:
Other Metabolic Systems:
N-acetyltransferases (NATs): These are Phase II enzymes responsible for the acetylation of sulfanilamide to form N-acetylsulfanilamide. Genetic variations (polymorphisms) in NAT enzymes can lead to differences in the rate of acetylation among individuals, which can affect the duration of action and potential for toxicity of sulfanilamide.
Sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs): These are other important Phase II enzymes that can conjugate sulfanilamide and its hydroxylated metabolites with sulfate (B86663) and glucuronic acid, respectively. These conjugation reactions increase the water solubility of the metabolites, facilitating their renal excretion.
The interplay of these different enzyme systems is summarized in the table below.
| Enzyme System | Role in Metabolism | Substrate(s) |
| Azoreductases | Initial activation (Azo bond cleavage) | This compound |
| Cytochrome P450 (CYP) | Phase I Oxidation (Hydroxylation) | Sulfanilamide |
| N-acetyltransferases (NATs) | Phase II Conjugation (Acetylation) | Sulfanilamide |
| Sulfotransferases (SULTs) | Phase II Conjugation (Sulfation) | Sulfanilamide, Hydroxylated metabolites |
| UDP-glucuronosyltransferases (UGTs) | Phase II Conjugation (Glucuronidation) | Sulfanilamide, Hydroxylated metabolites |
Mechanistic Drug Interaction Research Involving Sulfamidopyrine Sodium
Investigation of Enzyme-Mediated Drug Interaction Mechanisms (e.g., CYP Inhibition/Induction)
Research into the mechanistic basis of drug-drug interactions involving Sulfamidopyrine (B85691) sodium has included in vitro investigations into its effects on the activity of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. These enzymes are central to the metabolism of a vast number of pharmaceuticals, and their inhibition or induction can lead to clinically significant alterations in drug efficacy and toxicity.
A study utilizing human-induced hepatocytes (hiHeps) assessed the inhibitory potential of a compound referred to as NS, presumed to be Sulfamidopyrine sodium, against several major CYP isoforms. The half-maximal inhibitory concentration (IC₅₀) values were determined to quantify the compound's effect on the activity of CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4. The results from this in vitro assessment indicated that at the concentrations tested, this compound did not exert a significant inhibitory effect on these key drug-metabolizing enzymes. nih.gov The IC₅₀ values were found to be above 95 µM for all tested isoforms, suggesting a low potential for causing drug-drug interactions through the mechanism of direct CYP inhibition. nih.gov
The detailed findings on the in vitro inhibition of CYP enzymes are presented in the table below.
| CYP Isoform | IC₅₀ (µM) |
| CYP1A2 | 103.33 ± 1.53 |
| CYP2B6 | 101.67 ± 3.05 |
| CYP2C9 | 104.33 ± 1.15 |
| CYP2C19 | 102.83 ± 2.02 |
| CYP3A4 | 96.21 ± 3.51 |
| Data derived from in vitro studies using human-induced hepatocytes. nih.gov |
As of the latest literature reviews, no specific in vitro or in vivo studies investigating the potential of this compound to act as an inducer of cytochrome P450 enzymes have been identified. Enzyme induction is a mechanism whereby a drug increases the expression of metabolizing enzymes, which can lead to faster metabolism and reduced efficacy of co-administered drugs. The absence of such data indicates a gap in the understanding of the complete drug-drug interaction profile of this compound.
Analysis of Drug Transporter Modulation by this compound
A thorough review of published scientific literature did not yield specific studies focused on the modulation of drug transporters by this compound. Drug transporters, such as P-glycoprotein (P-gp), Organic Anion Transporting Polypeptides (OATPs), and others, play a crucial role in the absorption, distribution, and excretion of many drugs. Modulation of these transporters is a key mechanism underlying many drug-drug interactions. Currently, there is no available data to confirm or refute whether this compound is a substrate, inhibitor, or inducer of any clinically relevant drug transporters.
Theoretical and Predictive Models for Drug-Drug Interaction Mechanisms
No specific theoretical or predictive models for the drug-drug interaction mechanisms of this compound were found in the reviewed scientific literature. While computational and in silico models are increasingly used in pharmacology to predict the potential for drug-drug interactions based on a compound's chemical structure and physicochemical properties, there is no evidence of such models being specifically developed or applied to forecast the interaction profile of this compound with other therapeutic agents.
Advanced Analytical Methodologies for Sulfamidopyrine Sodium Research
Chromatographic Techniques for Separation and Quantification in Biological Matrices (e.g., LC-MS, GC-MS)
Chromatographic techniques are the cornerstone for the analysis of Sulfamidopyrine (B85691) sodium and its related compounds in biological samples such as plasma, urine, and tissue homogenates. The primary challenge lies in achieving adequate separation from endogenous components and ensuring high sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the most powerful and widely used technique for the quantification of Sulfamidopyrine sodium and its metabolites. Its high sensitivity and selectivity make it ideal for detecting low concentrations of analytes in complex matrices.
Sample Preparation: A critical first step in LC-MS analysis is the effective extraction of the analytes from the biological matrix. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed methods to remove proteins and other interfering substances.
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is typically used, often with a C18 column. The mobile phase usually consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), run in a gradient mode to achieve optimal separation.
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity. The analysis is often performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored. This minimizes matrix effects and provides accurate quantification.
| Parameter | Typical Value/Condition |
| Chromatography | |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition | Analyte-specific (e.g., for 4-aminoantipyrine (B1666024): m/z 204 -> 147) |
| Collision Energy | Optimized for each analyte |
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of pyrazolone (B3327878) derivatives, the core structure of this compound's metabolites. However, due to the polar and often non-volatile nature of these compounds, derivatization is typically required to improve their chromatographic behavior and thermal stability.
Derivatization: Silylation is a common derivatization technique where active hydrogen atoms are replaced by a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the analyte.
Separation and Detection: A non-polar capillary column is generally used for separation. Detection is achieved by mass spectrometry, often in selected ion monitoring (SIM) mode for enhanced sensitivity. While less common than LC-MS for this class of compounds, GC-MS can offer high chromatographic resolution.
Spectroscopic and Spectrometric Approaches for Structural Elucidation of Research Compounds
The unequivocal identification of novel metabolites or degradation products of this compound relies on spectroscopic and spectrometric techniques that provide detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the complete structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR are utilized to determine the carbon-hydrogen framework of a compound.
¹H-NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 4-aminoantipyrine, a key metabolite, the ¹H-NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the amine protons.
¹³C-NMR: Reveals the number of different types of carbon atoms in a molecule and their electronic environment.
2D-NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, further confirming the structure.
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is indispensable for determining the elemental composition of a compound and for obtaining information about its structure through fragmentation patterns.
Accurate Mass Measurement: HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap can measure the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of the elemental formula.
Fragmentation Analysis: In tandem MS (MS/MS), a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is often unique to a particular chemical structure and can be used to identify unknown compounds by comparing the observed fragments with those of known standards or by interpreting the fragmentation pathways. For example, the fragmentation of 4-aminoantipyrine in positive ion mode often involves the loss of neutral molecules and the formation of characteristic product ions.
| Technique | Information Provided |
| ¹H-NMR | Number and type of protons, proton connectivity |
| ¹³C-NMR | Number and type of carbon atoms |
| High-Resolution MS | Elemental composition (from accurate mass) |
| Tandem MS (MS/MS) | Structural information from fragmentation patterns |
Bioanalytical Method Development for In Vitro and Ex Vivo Research Samples
The development of reliable bioanalytical methods is a prerequisite for conducting meaningful in vitro (e.g., cell cultures, microsomal incubations) and ex vivo (e.g., tissue homogenates) studies with this compound. A robust method must be validated to ensure its accuracy, precision, and reliability.
The development process typically involves:
Selection of the Analytical Technique: LC-MS/MS is the most common choice due to its sensitivity and selectivity.
Optimization of Sample Preparation: This involves selecting an appropriate extraction method (e.g., protein precipitation, LLE, or SPE) to efficiently recover the analyte and remove interfering matrix components.
Optimization of Chromatographic and Mass Spectrometric Conditions: This includes selecting the appropriate column, mobile phase, and MS parameters to achieve good peak shape, resolution, and signal intensity.
Method Validation: The method must be validated according to established guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
| Validation Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Accuracy | The closeness of the measured concentration to the true concentration. |
| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
| Linearity and Range | The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range. |
| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. |
| Stability | The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals (e.g., freeze-thaw, short-term, long-term). |
The development and validation of such bioanalytical methods are crucial for generating high-quality data in preclinical research, enabling a better understanding of the pharmacokinetics and metabolism of this compound.
Future Directions and Emerging Research Avenues for Sulfamidopyrine Sodium
Exploration of Novel Biological Targets and Pathways
While the primary mechanism of action for many pyrazolone (B3327878) derivatives involves the inhibition of cyclooxygenase (COX) enzymes, emerging research indicates a broader range of biological activities. nih.govnih.gov Future investigations into Sulfamidopyrine (B85691) sodium are expected to focus on identifying and validating novel molecular targets to expand its therapeutic applications.
Endocannabinoid and TRPV1 Systems: Research into dipyrone (B125322) (metamizole), a related compound, has revealed that its metabolites can form amides with arachidonic acid. nih.govfao.org These metabolites have been shown to interact with the endogenous cannabinoid system by binding to cannabinoid receptors (CB1 and CB2) and may also act on Transient Receptor Potential Vanilloid 1 (TRPV1) channels. nih.govebi.ac.uk This dual mechanism, combining COX inhibition with modulation of the cannabinoid system, presents a compelling avenue for exploring the analgesic properties of Sulfamidopyrine sodium's metabolites. nih.govfao.org
Neurodegenerative Disease Targets: The pyrazoline scaffold, a core structure in this compound, is being actively investigated for its potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govacs.org Novel pyrazoline derivatives have shown inhibitory activity against targets such as acetylcholinesterase (AChE), beta-amyloid (Aβ) plaques, monoamine oxidase (MAO A/B), and catechol-O-methyltransferase (COMT). nih.govacs.orgresearchgate.net This suggests that this compound could be a scaffold for developing new agents targeting the complex pathologies of these conditions.
Oncological Pathways: The pyrazolone structural motif is also present in compounds being explored for anticancer properties. nih.govnih.gov Research has focused on targets like the Epidermal Growth Factor Receptor (EGFR) and the PD-1/PD-L1 immune checkpoint. researchgate.netmdpi.com Novel phenyl-pyrazolone derivatives have been designed to target PD-L1, offering a potential new approach in cancer immunotherapy. mdpi.com Furthermore, pyrazole (B372694) derivatives have been investigated as inhibitors of class I histone deacetylases (HDACs), which are promising targets in cancer therapy.
Antimicrobial and Antiviral Mechanisms: Beyond its known applications, the pyrazolone structure is a versatile scaffold for developing agents against various pathogens. nih.gov The sulfonamide component of this compound is well-known for its antibacterial properties, primarily through the inhibition of dihydropteroate (B1496061) synthase (DHPS). biorxiv.orgnih.gov Future research could explore synergistic effects or novel antimicrobial mechanisms. Additionally, pyrazolone-based compounds have been identified as a promising basis for the development of antiviral agents, including against coronaviruses.
| Potential Novel Target Class | Specific Examples | Therapeutic Area |
| Neurological Targets | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), Cannabinoid Receptors (CB1/CB2), TRPV1 | Neurodegenerative Diseases, Pain |
| Oncology Targets | PD-L1, Epidermal Growth Factor Receptor (EGFR), Histone Deacetylases (HDACs) | Cancer |
| Infectious Disease Targets | Dihydropteroate Synthase (DHPS), Viral Proteases | Bacterial and Viral Infections |
| Metabolic Disease Targets | α-Glucosidase, α-Amylase | Diabetes |
Application in Advanced In Vitro and Ex Vivo Biological Models
To investigate these novel targets and better predict human responses, future research will move beyond traditional 2D cell cultures and animal models. Advanced in vitro and ex vivo systems that more accurately replicate human physiology are becoming essential tools in pharmacology.
Organ-on-a-Chip (OOC) Technology: OOC platforms are microfluidic devices that mimic the structure and function of human organs. miami.edunih.govresearchgate.net For a compound like this compound, with its anti-inflammatory and analgesic properties, specific OOC models are particularly relevant. For instance, a "Colon Intestine-Chip" could be used to model inflammatory bowel disease and study the drug's effect on cytokine-mediated inflammation and barrier function in a human-relevant context. emulatebio.com Similarly, a "Brain-Chip" incorporating a blood-brain barrier and microglia could be used to investigate the neuroinflammatory effects and potential neuroprotective properties of this compound derivatives. emulatebio.combioworld.com
3D Cell Cultures and Organoids: Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to 2D monolayers. mdpi.com These models can better replicate cell-cell interactions and the tissue microenvironment. mdpi.com For this compound, 3D tumor organoids could be used to assess the efficacy of novel pyrazolone derivatives as anticancer agents. mdpi.com Furthermore, 3D neuroblastoma cell cultures could provide insights into the compound's effects on neuronal cells, aligning with the exploration of targets in neurodegenerative diseases.
These advanced models will allow for more accurate preclinical evaluation of the efficacy and potential toxicity of this compound and its new derivatives, potentially accelerating the drug development process and improving the translation of findings to clinical settings. miami.edubioworld.com
Integration of Multi-Omics and Systems Biology Approaches in Research
To gain a comprehensive understanding of the biological effects of this compound, future research will increasingly rely on multi-omics and systems biology. These approaches analyze the complex interactions between genes, proteins, and metabolites, providing a holistic view of a drug's impact on cellular networks.
Multi-Omics for Target and Biomarker Discovery: By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can uncover the full spectrum of molecular changes induced by this compound. mdpi.com This can help validate known mechanisms and discover previously unknown off-target effects or novel therapeutic pathways. For example, a multi-omic analysis of neuronal cells treated with a this compound derivative could reveal pathways related to neuroprotection that are independent of COX inhibition. This approach has proven useful in identifying biomarker profiles for drug response in other therapeutic areas, such as depression. nih.gov
Systems Biology for Pathway Analysis: Systems biology utilizes computational and mathematical models to understand the complexity of biological systems. nih.gov By mapping the interactions of this compound within biological networks, such as those available in the KEGG PATHWAY database for sulfonamide derivatives, researchers can predict its effects on entire pathways rather than single targets. genome.jp This can help to understand the polypharmacology of the compound—its ability to interact with multiple targets—which may contribute to both its therapeutic effects and potential side effects.
The application of these high-throughput technologies will facilitate a shift from a single-target to a network-based view of drug action, providing deeper insights into the multifaceted effects of this compound.
Development of Advanced Computational Tools for Prediction and Analysis
Computational modeling and in silico techniques are becoming indispensable in modern drug discovery and development. For this compound, these tools can accelerate the identification of new derivatives with improved properties and help predict their biological activities and interactions.
Predictive Modeling for Drug-Target Interactions: Computational approaches are increasingly used to predict the binding affinity between a drug and a biological target. frontiersin.org For this compound, quantitative structure-activity relationship (2D-QSAR) models can be developed to predict the anticancer or neuroprotective activity of new pyrazole derivatives. nih.gov Molecular docking and molecular dynamics simulations can provide detailed insights into how these compounds interact with the active sites of target proteins, such as HDACs or RET kinase, guiding the design of more potent and selective inhibitors. nih.govresearchgate.net
In Silico Prediction of Drug Interactions and Pharmacokinetics: Advanced computational tools can also predict potential drug-drug interactions (DDIs). Models that analyze interactions with cytochrome P450 isoforms can be applied to this compound to anticipate metabolic DDIs. nih.gov Physiologically based pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of the drug in virtual patient populations, helping to refine dosing regimens and predict interactions in specific clinical scenarios, such as in patients with chronic heart failure. mdpi.com Furthermore, in silico models can predict the interactions between drugs and polymers, which is valuable for designing new pharmaceutical formulations. nih.gov
The use of these advanced computational tools will enable a more rational and efficient approach to the future development and optimization of therapies based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing Sulfamidopyrine Sodium in laboratory settings?
- Methodological Answer : Synthesis typically involves sulfonamide-pyrine derivatives treated with sodium hydroxide under controlled pH conditions. Critical steps include purification via recrystallization and verification of sodium salt formation using flame photometry. Characterization requires spectroscopic methods (e.g., NMR for structural elucidation) and chromatographic techniques (e.g., HPLC for purity assessment ≥99%). Researchers should cross-reference protocols from peer-reviewed pharmacological journals and validate synthetic yields against published benchmarks .
Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound in experimental formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity, while thermogravimetric analysis (TGA) evaluates thermal stability. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines can predict shelf-life. For hygroscopicity, dynamic vapor sorption (DVS) is recommended. Always include internal standards and triplicate measurements to minimize instrumental variability .
Advanced Research Questions
Q. How can researchers optimize experimental designs to evaluate the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound in preclinical models?
- Methodological Answer : Use compartmental modeling (e.g., non-linear mixed-effects modeling) to analyze plasma concentration-time data. Incorporate crossover studies to control inter-subject variability and apply power analysis to determine sample sizes. For tissue distribution, employ LC-MS/MS with isotopically labeled internal standards. Validate models using Akaike Information Criterion (AIC) and Bayesian metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
